molecular formula C11H13ClF3NO B2990462 trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride CAS No. 1380279-81-1

trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride

Cat. No. B2990462
CAS RN: 1380279-81-1
M. Wt: 267.68
InChI Key: VRBFCSSQODQQPE-BHNXPWSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride” is a chemical compound with the CAS number 1380279-81-1 . It is used for research purposes and is not intended for human or veterinary use. The molecular formula of this compound is C11H13ClF3NO, and it has a molecular weight of 267.68 .

Scientific Research Applications

GC/MS Characterisation of Cyclodimers

Cyclodimerisation of trans-p-coumaric and trans-ferulic acids forms substituted truxillic and truxinic acids, important in limiting cell wall biodegradability. This process, influenced by sunlight, has implications for understanding plant cell wall composition and degradation, which is critical for agricultural and bioenergy research (Ford & Hartley, 1989).

Cyclobutane-Containing Scaffolds in Biomedical Applications

Efficient synthetic methodologies for cyclobutane-containing scaffolds offer potential biomedical applications, including use as surfactants, gelators, and metal cation ligands. This versatility underscores the importance of cyclobutane derivatives in developing new materials for health and disease management (Illa et al., 2019).

Safety And Hazards

The safety data sheet for “trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride” indicates that it is classified under GHS for acute toxicity, oral (Category 4), H302 . This suggests that it may be harmful if swallowed.

properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)7-1-3-9(4-2-7)16-10-5-8(15)6-10;/h1-4,8,10H,5-6,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBFCSSQODQQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC2=CC=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride

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